![molecular formula C5H13ClN2O2S B1522976 N-(3-aminocyclobutyl)methanesulfonamide hydrochloride CAS No. 1258640-74-2](/img/structure/B1522976.png)
N-(3-aminocyclobutyl)methanesulfonamide hydrochloride
Overview
Description
“N-(3-aminocyclobutyl)methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 1258640-74-2 . It has a molecular weight of 200.69 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is N-(3-aminocyclobutyl)methanesulfonamide hydrochloride . The InChI code for this compound is 1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-4(6)3-5;/h4-5,7H,2-3,6H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Analytical Chemistry: Reference Standards
N-(3-aminocyclobutyl)methanesulfonamide hydrochloride: is employed as a reference standard in analytical chemistry . High-quality reference standards are essential for accurate and reliable analytical results, which are critical in quality control and regulatory compliance in the pharmaceutical industry.
Chemical Synthesis: Intermediates for Reactions
This compound is used as an intermediate in chemical synthesis . Its reactive functional groups make it a versatile intermediate for various organic reactions, enabling the synthesis of a wide range of chemical entities. This is particularly useful in the production of complex molecules for research and industrial applications.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H303, H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-(3-aminocyclobutyl)methanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-4(6)3-5;/h4-5,7H,2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZXCUJJQUUGNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminocyclobutyl)methanesulfonamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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